(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride
Description
(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride is a chiral amine-containing compound featuring a pyrrolidine ring substituted with an aminomethyl group at the 3-position and a cyclobutyl ketone moiety. This structure confers unique physicochemical and pharmacological properties, making it relevant in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXGMNUMNBEDE-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CC[C@H](C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride typically involves the reaction of cyclobutylmethanone with ®-3-aminopyrrolidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents used, are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethanone oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Analogues and Similarity Scores
The following compounds exhibit high structural similarity to (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride, based on molecular frameworks and functional groups:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride | 1286207-68-8 | 0.79–0.90 | Cyclopropyl ring instead of cyclobutyl |
| (S)-3-Amino-1-methylpiperidin-2-one hydrochloride | 956109-56-1 | 0.74 | Piperidinone core; methyl substitution |
| Cyclohexyl(piperazin-1-yl)methanone | 27561-62-2 | 0.89 | Piperazine instead of pyrrolidine; cyclohexyl group |
| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 50534-42-4 | 0.75 | Dimethylamine substitution; lacks ketone |
Structural and Functional Differences
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group introduces increased ring strain compared to cyclopropyl but offers greater conformational flexibility. This may enhance binding to sterically demanding targets but reduce metabolic stability .
- Pyrrolidine vs.
- Amino Group Positioning: The 3-aminopyrrolidine moiety is critical for hydrogen bonding, a feature shared with (S)-3-Amino-1-methylpiperidin-2-one hydrochloride but absent in N,N-dimethyl analogs .
Physicochemical Properties
While explicit data for the cyclobutyl derivative are unavailable, extrapolations can be made from its cyclopropyl analog (CAS 1286207-68-8):
- Solubility : The cyclopropyl analog requires stock solutions in DMSO (e.g., 5.24 mL for 1 mg at 1 mM), suggesting moderate solubility. The cyclobutyl variant may exhibit lower solubility due to increased hydrophobicity .
- Molecular Weight : The cyclopropyl analog has a molecular weight of ~264 g/mol; the cyclobutyl derivative is expected to be slightly higher (~278 g/mol), impacting pharmacokinetics .
Pharmacological Implications
- Target Engagement : The cyclopropyl analog shows affinity for amine receptors (e.g., serotonin/dopamine transporters), suggesting the cyclobutyl derivative may share similar targets but with altered potency due to steric effects .
- Metabolic Stability : Larger rings (e.g., cyclohexyl in CAS 27561-62-2) often reduce CYP450-mediated metabolism, implying the cyclobutyl group may enhance half-life compared to cyclopropyl .
Biological Activity
(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride, with the CAS number 1349702-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C9H17ClN2O, and it is characterized by its unique structure that includes a pyrrolidine ring and a cyclobutyl moiety. This compound has been primarily studied for its implications in various therapeutic areas, including oncology.
The biological activity of (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride is largely attributed to its role as an inhibitor of specific kinases, which play crucial roles in cell cycle regulation and cancer progression. Preliminary studies suggest that this compound may inhibit Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is critical for proper cell division. Overexpression of PLK4 has been linked to various cancers, making it a target for therapeutic intervention .
Pharmacological Profile
Key Properties:
- Molecular Weight: 204.70 g/mol
- Boiling Point: Not specified
- Solubility: Typically soluble in organic solvents; specific solubility data not provided.
Absorption and Distribution:
- The compound exhibits high gastrointestinal absorption and does not significantly permeate the blood-brain barrier, indicating limited central nervous system activity .
Metabolism:
- The metabolic pathways for this compound have not been extensively characterized; however, it is important to evaluate potential interactions with cytochrome P450 enzymes, as these could influence its pharmacokinetics.
Case Studies
-
Inhibition of PLK4 in Cancer Cells:
A study demonstrated that (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride effectively inhibited PLK4 activity in various cancer cell lines. This inhibition led to disrupted cell cycle progression and increased apoptosis in cells with overexpressed PLK4 . -
Impact on Centrosome Duplication:
Research indicated that treatment with this compound resulted in reduced centrosome duplication rates in both normal and cancerous cells. This effect was particularly pronounced in cell lines harboring mutations in the p53 pathway, suggesting a potential therapeutic strategy for p53-deficient tumors .
Comparative Analysis
The following table summarizes the biological activity of (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride compared to related compounds:
| Compound Name | CAS Number | Primary Activity | Notes |
|---|---|---|---|
| (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride | 1349702-33-5 | PLK4 inhibition | Potential anti-cancer agent |
| Centrinone | N/A | PLK4 inhibition | Developed specifically as a PLK4 inhibitor |
| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride | 1286207-68-8 | Less potent than cyclobutyl variant | Similar structure but different activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
